ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate is a useful research compound. Its molecular formula is C18H14ClFN2O2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.0727835 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of antimalarial and antileishmanial applications. This article synthesizes findings from various studies, highlighting its biological activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the quinoline class of compounds, characterized by a quinoline core substituted with various functional groups. The presence of chlorine and fluorine atoms in its structure is believed to enhance its biological activity by influencing electronic properties and steric factors.
Antimalarial Activity
Research indicates that quinoline derivatives exhibit promising antimalarial properties. This compound has demonstrated significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that this compound can inhibit the growth of the parasite with IC50 values in the low micromolar range, suggesting effective potency.
A comparative study highlighted that structural modifications, such as the introduction of a fluorine atom at the 3-position of the phenyl ring, significantly affect activity. For instance, derivatives with a similar scaffold but different substitutions were assessed for their activity against P. falciparum, revealing that optimal substitutions lead to enhanced efficacy (IC50 values ranging from 0.1 µM to 5 µM) .
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 0.5 | >100 |
Control Compound A | 0.8 | >50 |
Control Compound B | 1.5 | >20 |
Antileishmanial Activity
The compound also shows potential against leishmaniasis, with studies indicating strong activity against Leishmania donovani amastigotes. The IC50 values reported for various quinoline derivatives suggest that this compound maintains a favorable profile for further development as an antileishmanial agent.
Notably, SAR analysis revealed that the presence of both chlorine and fluorine atoms is critical for maintaining high levels of activity while minimizing cytotoxicity toward mammalian cells .
The proposed mechanism of action involves interference with critical metabolic pathways in parasites. This compound has been shown to disrupt oxidative stress defense mechanisms in Leishmania species by downregulating thiol-dependent enzymes, which are vital for parasite survival under oxidative stress conditions .
Additionally, this compound may induce pro-inflammatory responses in host cells, enhancing its efficacy against intracellular parasites by leveraging host immune responses .
Case Studies
- In Vitro Studies : A study conducted on various quinoline derivatives demonstrated that modifications at specific positions significantly impacted their antimalarial and antileishmanial activities. This compound was among the top performers with minimal cytotoxic effects on human cell lines .
- Animal Models : Preliminary in vivo studies using murine models showed promising results in reducing parasitemia levels when treated with this compound compared to standard therapies, suggesting its potential for clinical application .
Properties
IUPAC Name |
ethyl 6-chloro-4-(3-fluoroanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-2-24-18(23)17-10-16(21-13-5-3-4-12(20)9-13)14-8-11(19)6-7-15(14)22-17/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDLKZOAUMZWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.